molecular formula C20H20ClN3O2 B11121804 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11121804
M. Wt: 369.8 g/mol
InChI Key: CGKRLXGUFNXPTG-UHFFFAOYSA-N
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Description

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone typically involves the condensation of o-phenylenediamine with 4-chlorobenzyl chloride, followed by the introduction of a morpholine group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone include other benzimidazole derivatives such as:

  • 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines
  • 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one

These compounds share similar structural features but may differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H20ClN3O2/c21-16-7-5-15(6-8-16)13-19-22-17-3-1-2-4-18(17)24(19)14-20(25)23-9-11-26-12-10-23/h1-8H,9-14H2

InChI Key

CGKRLXGUFNXPTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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